molecular formula C16H20N6O3 B10874697 5-methyl-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

5-methyl-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B10874697
M. Wt: 344.37 g/mol
InChI Key: ZEDIJDYVYSSDOE-GZTJUZNOSA-N
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Description

5-methyl-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolone core, a nitrophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolone Core: The initial step involves the condensation of a hydrazine derivative with an appropriate β-diketone to form the pyrazolone ring.

    Introduction of the Nitro Group: The nitrophenyl group is introduced through a nitration reaction, typically using concentrated nitric acid and sulfuric acid as reagents.

    Formation of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the intermediate compound.

    Final Condensation: The final step involves the condensation of the piperazine derivative with the pyrazolone intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as electrophiles.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

5-methyl-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group and piperazine moiety play crucial roles in its bioactivity. It can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Shares the piperazine moiety and has similar chemical reactivity.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a piperazine ring and is used in similar research applications.

Uniqueness

5-methyl-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to its combination of a pyrazolone core, nitrophenyl group, and piperazine moiety

Properties

Molecular Formula

C16H20N6O3

Molecular Weight

344.37 g/mol

IUPAC Name

5-methyl-4-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H20N6O3/c1-12-15(11-17-20-9-7-19(2)8-10-20)16(23)21(18-12)13-3-5-14(6-4-13)22(24)25/h3-6,11,18H,7-10H2,1-2H3/b17-11+

InChI Key

ZEDIJDYVYSSDOE-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])/C=N/N3CCN(CC3)C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NN3CCN(CC3)C

Origin of Product

United States

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